4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
CAS No.: 154634-04-5
Cat. No.: VC11664887
Molecular Formula: C29H27N2O10P
Molecular Weight: 594.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 154634-04-5 |
|---|---|
| Molecular Formula | C29H27N2O10P |
| Molecular Weight | 594.5 g/mol |
| IUPAC Name | (4-nitrophenyl)methyl (4R,5S,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate |
| Standard InChI | InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25+/m1/s1 |
| Standard InChI Key | STULDTCHQXVRIX-UEUXDIAVSA-N |
| Isomeric SMILES | C[C@@H]1[C@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O |
| SMILES | CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
| Canonical SMILES | CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O |
Introduction
Synthesis and Preparation
While specific synthesis methods for this compound are not detailed in the available literature, compounds with similar structures often involve multi-step syntheses involving the formation of the bicyclic ring system followed by the introduction of the various functional groups. The synthesis would likely require careful control of stereochemistry to achieve the desired (4R,5S,6S) configuration.
Potential Applications
Given its structural complexity, this compound might be of interest in various fields such as:
-
Pharmaceuticals: The bicyclic structure and functional groups could provide a scaffold for drug design, particularly in areas requiring specific stereochemistry.
-
Agrochemicals: Similar compounds are sometimes explored for their biological activity, which could include insecticidal or fungicidal properties.
Analytical Data
Table 1: Analytical Data for 4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
| Property | Value |
|---|---|
| Molecular Formula | Not explicitly provided in sources |
| Molecular Weight | 594.5 g/mol |
| PubChem CID | 15200286 |
| Synonyms | (4R,5S,6S)-4-nitrobenzyl 3-((diphenoxyphosphoryl)oxy)-6-((R)-1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate, MFCD28142775 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume